tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyrimidin-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 6-Chloropyrimidin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 6-chloropyrimidin-4-ol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as an intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of agrochemicals and other specialty chemicals.
- Employed in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
- tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring, which may affect its reactivity and biological activity.
- tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: Contains an amino group instead of an oxy group, potentially altering its hydrogen bonding and electronic properties.
- tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate: Features additional chlorine substitution, which could influence its steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperidine carboxylate scaffold in chemical research and industry.
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDDXUJOFGRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619853 | |
Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442199-19-1 | |
Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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